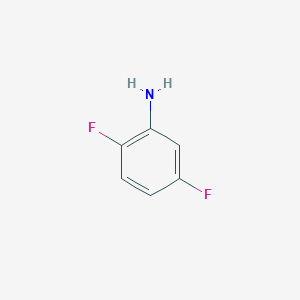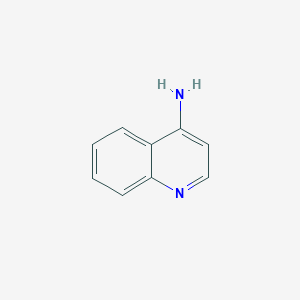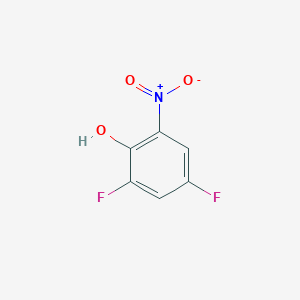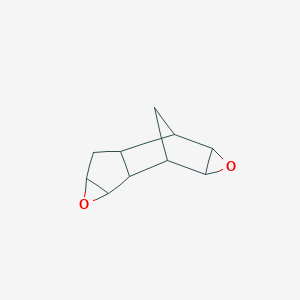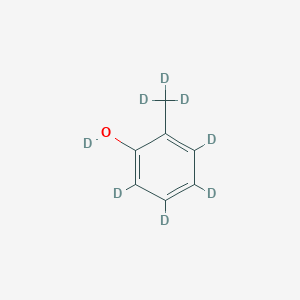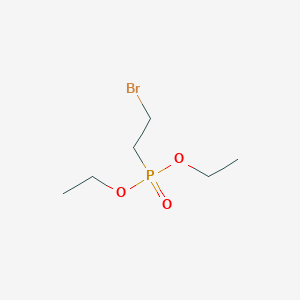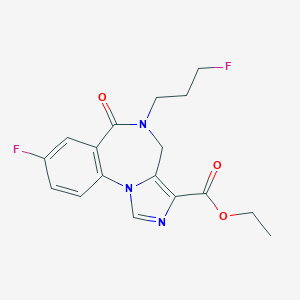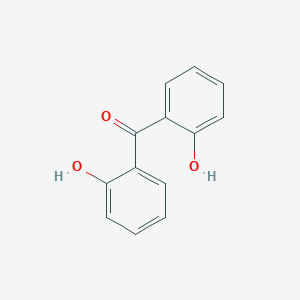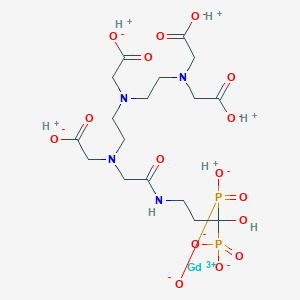
Gd-Dtpa-hpdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gd-Dtpa-hpdp is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast between different tissues. This contrast agent is a chelate of gadolinium (Gd) and diethylenetriaminepentaacetic acid (Dtpa) linked to a hydroxypropyl group (hpdp). Gd-Dtpa-hpdp is used to improve the visibility and clarity of MRI images, allowing for a more accurate diagnosis of various medical conditions.
Mécanisme D'action
Gd-Dtpa-hpdp works by binding to the water molecules in the body, which allows for a clearer distinction between different tissues in Gd-Dtpa-hpdp images. The gadolinium ion in Gd-Dtpa-hpdp has unpaired electrons, which creates a magnetic moment that interacts with the magnetic field generated by the Gd-Dtpa-hpdp machine, resulting in an enhanced signal.
Biochemical and Physiological Effects:
Gd-Dtpa-hpdp is a relatively safe contrast agent, with few reported adverse effects. It is eliminated from the body through the kidneys, and the majority of the compound is excreted within 24 hours after injection. However, in some rare cases, patients may experience an allergic reaction to the contrast agent.
Avantages Et Limitations Des Expériences En Laboratoire
Gd-Dtpa-hpdp is a useful tool for researchers in the field of Gd-Dtpa-hpdp imaging, as it allows for a clearer visualization of various tissues and structures. However, it is important to note that Gd-Dtpa-hpdp is not suitable for all types of Gd-Dtpa-hpdp imaging, and its use may be limited in certain cases.
Orientations Futures
There are several potential future directions for the use of Gd-Dtpa-hpdp in Gd-Dtpa-hpdp imaging. One area of research is the development of new contrast agents with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of Gd-Dtpa-hpdp imaging in the diagnosis and treatment of various medical conditions, including cancer and neurological disorders.
In conclusion, Gd-Dtpa-hpdp is a safe and effective contrast agent used in Gd-Dtpa-hpdp imaging to enhance the contrast between different tissues. Its use has been extensively studied and has been shown to be useful in the diagnosis of various medical conditions. While there are some limitations to its use, there are also several potential future directions for research in this area.
Méthodes De Synthèse
Gd-Dtpa-hpdp is synthesized by reacting GdCl3 with Dtpa-hpdp in the presence of sodium hydroxide and heating the mixture at 60°C for several hours. The resulting compound is then purified and formulated for use as a contrast agent in Gd-Dtpa-hpdp.
Applications De Recherche Scientifique
Gd-Dtpa-hpdp has been extensively studied for its use in Gd-Dtpa-hpdp imaging and has been shown to be safe and effective in enhancing the contrast between different tissues. It is used in the diagnosis of various medical conditions, including brain tumors, multiple sclerosis, and vascular diseases.
Propriétés
Numéro CAS |
133019-01-9 |
|---|---|
Nom du produit |
Gd-Dtpa-hpdp |
Formule moléculaire |
C17H29GdN4O16P2 |
Poids moléculaire |
764.6 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
Clé InChI |
WVZSYPBNCUZLCL-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
SMILES canonique |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



